molecular formula C7H5ClF2O B1303784 (4-Chloro-2,6-difluorophenyl)methanol CAS No. 252004-50-5

(4-Chloro-2,6-difluorophenyl)methanol

Cat. No. B1303784
M. Wt: 178.56 g/mol
InChI Key: OJCKRUXYQDIIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, involves condensation reactions using specific sulfonyl chlorides and bases in appropriate solvents . This suggests that similar synthetic routes could potentially be employed for the synthesis of (4-Chloro-2,6-difluorophenyl)methanol, with adjustments for the presence of fluorine atoms and the absence of the sulfonyl group.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of chlorophenyl compounds . The crystallographic data from related compounds can provide valuable information about the expected molecular geometry and conformation of (4-Chloro-2,6-difluorophenyl)methanol. For example, the piperidine ring in the mentioned compound adopts a chair conformation, which is a common conformation for six-membered rings .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of (4-Chloro-2,6-difluorophenyl)methanol. However, the presence of chloro and fluoro substituents on the aromatic ring in related compounds suggests that (4-Chloro-2,6-difluorophenyl)methanol could undergo various substitution reactions, where the substituents may influence the reactivity and selectivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Chloro-2,6-difluorophenyl)methanol can be inferred from related compounds. For instance, the presence of halogens is known to affect the density, solubility, and stability of the compound . The bioaccumulation and biomagnification data of tris(4-chlorophenyl)methanol in various organisms indicate that chlorophenyl compounds can be persistent in the environment and may exhibit similar behavior in biological systems .

Scientific Research Applications

Synthesis of Optical Isomers

(4-Chloro-2,6-difluorophenyl)methanol plays a critical role in the stereoselective synthesis of optical isomers, which are valuable in fine chemistry. A notable example is its involvement in the synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), a precursor for pharmacologically significant products like L-carnitine. This process capitalizes on asymmetric hydrogenation techniques and employs microfluidic chip reactors for efficient production. The reaction conditions have been fine-tuned to achieve high enantioselectivity, making this compound invaluable in the creation of pure isomeric forms of chemical intermediates (Kluson et al., 2019).

Catalyst Performance Enhancement

In the realm of catalysis, especially for industrial processes like methanol synthesis, the incorporation of certain compounds related to (4-Chloro-2,6-difluorophenyl)methanol has shown significant promise. Catalysts embedded with rare earth elements, which may involve compounds structurally similar to (4-Chloro-2,6-difluorophenyl)methanol, have demonstrated enhanced performance. The unique chemical and physical properties of these elements, including their ability to switch between oxidation states and their basic nature, make them suitable for fine-tuning catalysts. This has been particularly evident in reactions involving methanol, where the surface basicity of the catalysts plays a pivotal role (Richard & Fan, 2018).

Interaction Studies in Non-Aqueous Mixtures

Studies on the interaction between methanol and other chemicals, such as carbon tetrachloride, have leveraged compounds similar to (4-Chloro-2,6-difluorophenyl)methanol. These interactions are crucial for understanding the behavior of volatile substances in the atmosphere and their role in processes like ozone depletion. The specific interaction between methanol and chemicals like carbon tetrachloride at the molecular level involves both hydrogen and halogen bond interactions. This research aids in deciphering the complex dynamics in non-aqueous mixtures and their implications on atmospheric chemistry (Pal et al., 2020).

Enhancing Chemical Reaction Efficiencies

In chemical synthesis processes, compounds akin to (4-Chloro-2,6-difluorophenyl)methanol have been utilized to expedite reactions and enhance efficiencies. For instance, the use of methanol as a H-transfer agent in the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones has been a breakthrough. This methodology not only improves the reaction conditions but also results in the formation of desirable products with high efficiency, showcasing the potential of such compounds in optimizing and revolutionizing chemical synthesis processes (Pasini et al., 2014).

properties

IUPAC Name

(4-chloro-2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCKRUXYQDIIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951461
Record name (4-Chloro-2,6-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2,6-difluorophenyl)methanol

CAS RN

288154-93-8
Record name (4-Chloro-2,6-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-chloro-2,6-difluoro-benzaldehyde (5.7 g, 32 mmol), tetrahydrofuran (150 mL) and ethanol (20 mL) was added sodium borohydride (1.2 g, 32 mmol) at 0° C. The mixture was stirred for 30 minutes, warmed to ambient temperature, and additional sodium borohydride (0.40 g, 11 mmol) was added to drive the reaction to completion (TLC). The mixture was concentrated in vacuo, diluted with ether and treated cautiously with 1M aqueous HCl. The aqueous phase was extracted 3× with ether, and the combined organic layers were dried over MgSO4, filtered and concentrated. Trituration of the residue with pentane afforded 4.8 g (83%) of (4-chloro-2,6-difluoro-phenyl)-methanol as a colorless solid. 1H NMR (300 MHz, CDCl3) δ 7.04 (d, 2H, J=7.1 Hz), 4.73 (s, 2H) ppm.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.